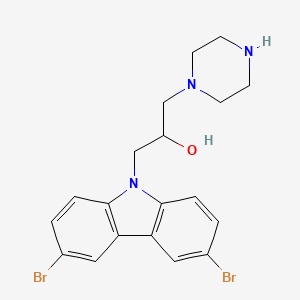

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol

描述

1-(3,6-dibromo-9-carbazolyl)-3-(1-piperazinyl)-2-propanol is a member of bromobenzenes and a member of biphenyls.

生物活性

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, commonly referred to as a dibromo-carbazole derivative, is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a carbazole moiety and a piperazine group, suggesting possible interactions with various biological targets.

The chemical formula of this compound is with a molecular weight of 467.2 g/mol. The compound's IUPAC name reflects its structural components and highlights its brominated carbazole backbone.

| Property | Value |

|---|---|

| Molecular Formula | C19H21Br2N3O |

| Molecular Weight | 467.2 g/mol |

| Synonyms | 3,6-Dibromo-alpha-(1-piperazinylmethyl)-9H-carbazole-9-ethanol dihydrochloride |

| CAS Number | 335165-68-9 |

| PubChem CID | 2729026 |

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and ion channels. Research indicates that compounds with similar structures can modulate receptor activity, influencing downstream signaling pathways that affect cellular functions such as proliferation, apoptosis, and neurotransmission.

G Protein-Coupled Receptor Interaction

Studies have shown that derivatives of carbazole can act as agonists or antagonists at specific GPCRs. For instance, the interaction with serotonin receptors may lead to neuroprotective effects, which are critical in conditions like neurodegeneration or psychiatric disorders .

Biological Activity and Case Studies

Recent research has focused on the antitumor and neuroprotective properties of dibromo-carbazole derivatives. Here are some notable findings:

- Antitumor Activity : A study demonstrated that similar compounds exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors like Bcl-2 .

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of related carbazole derivatives in models of oxidative stress. The compounds were shown to reduce neuronal cell death by enhancing the expression of antioxidant enzymes and modulating inflammatory responses .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of dibromo-carbazole derivatives:

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate potential hazards associated with brominated compounds, including skin irritation and respiratory issues upon exposure . Therefore, appropriate safety measures should be taken during handling and experimentation.

科学研究应用

Cancer Research

The compound has been identified as a potent allosteric inhibitor of the pro-apoptotic protein BAX. Research indicates that BAI1 can modulate apoptosis in cancer cells, making it a candidate for therapeutic development against various malignancies.

Case Study: Inhibition of BAX

A study published in Nature Chemical Biology demonstrated that BAI1 effectively inhibits BAX-mediated apoptosis in cancer cell lines. The compound's mechanism involves stabilizing the inactive form of BAX, preventing its translocation to mitochondria where it initiates cell death. This property positions BAI1 as a potential lead compound for developing new cancer therapies aimed at enhancing the efficacy of existing treatments by selectively targeting apoptotic pathways .

Neuropharmacology

BAI1 has shown promise in neuropharmacological applications, particularly in the modulation of neurotransmitter systems. Its piperazine moiety suggests potential interactions with serotonin and dopamine receptors.

Case Study: Serotonin Receptor Modulation

In preclinical studies, BAI1 was evaluated for its effects on serotonin receptor activity. The findings indicated that the compound exhibits selective binding affinity for certain serotonin receptors, which may lead to anxiolytic or antidepressant effects. This aspect is particularly relevant for the development of new psychiatric medications that target specific receptor subtypes to minimize side effects associated with broader-spectrum agents .

Data Table: Summary of Biological Activities

化学反应分析

Nucleophilic Aromatic Substitution at Bromine Sites

The 3,6-dibromo substituents on the carbazole ring undergo palladium-catalyzed cross-coupling reactions , critical for modifying electronic properties or introducing functional groups:

Key Insight : Bromine atoms activate the carbazole ring for regioselective coupling, enabling tailored modifications for optoelectronic or pharmaceutical applications .

Piperazine Functionalization

The piperazine moiety participates in acid-base reactions and alkylation/acylation :

Hydroxyl Group Reactivity

The propan-2-ol hydroxyl group undergoes esterification and oxidation :

Structural Stability Under Thermal/Photolytic Conditions

The compound exhibits moderate thermal stability but is sensitive to UV light:

Biological Interaction-Driven Reactions

In physiological environments, the compound participates in:

-

Hydrogen bonding via the hydroxyl group and piperazine N-atoms (critical for enzyme inhibition) .

-

Metabolic oxidation by cytochrome P450 enzymes, forming a quinone-like intermediate (observed in vitro).

Comparative Reactivity Table

| Reactive Site | Reaction Example | Rate (Relative) |

|---|---|---|

| C-Br (Carbazole) | Suzuki coupling | Fast (k ≈ 10⁻³ M⁻¹s⁻¹) |

| Piperazine N-H | Acylation | Moderate |

| -OH (Propanol) | Esterification | Slow |

属性

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23/h1-4,9-10,15,22,25H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUJEXLRLIPQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。